(4-Hydroxyphenyl)[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone
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Overview
Description
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- is a complex organic compound with significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- typically involves the benzoylation of substituted phenols under controlled conditions. One common method includes the use of anhydrous aluminum chloride as a catalyst, facilitating the Fries rearrangement to yield hydroxy benzophenones . Another approach involves the photo-induced rearrangement of arylisoflavones in ethanol under an argon atmosphere .
Industrial Production Methods
Industrial production of this compound may involve large-scale benzoylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen or removal of oxygen, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinones, while reduction could produce alcohols or hydrocarbons
Scientific Research Applications
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, benefiting from its unique chemical structure and reactivity.
Mechanism of Action
The mechanism by which Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit enzymes such as α-amylase and α-glucosidase, affecting carbohydrate metabolism . The compound’s hydroxyphenyl groups can participate in hydrogen bonding and other interactions, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-hydroxyphenyl)phenyl-: Another benzophenone derivative with similar structural features.
(4-hydroxyphenyl)-(2,4,6-trimethoxyphenyl)methanone: A compound with additional methoxy groups, altering its chemical properties.
Bis(4-hydroxyphenyl)methane:
Uniqueness
Methanone, (4-hydroxyphenyl)[2-(4-hydroxyphenyl)-3-benzofuranyl]- stands out due to its benzofuranyl group, which imparts unique chemical and biological properties. This structural feature differentiates it from other benzophenone derivatives, potentially enhancing its reactivity and application potential.
Properties
CAS No. |
102184-07-6 |
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Molecular Formula |
C21H14O4 |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
(4-hydroxyphenyl)-[2-(4-hydroxyphenyl)-1-benzofuran-3-yl]methanone |
InChI |
InChI=1S/C21H14O4/c22-15-9-5-13(6-10-15)20(24)19-17-3-1-2-4-18(17)25-21(19)14-7-11-16(23)12-8-14/h1-12,22-23H |
InChI Key |
ISFTYVILLCOYSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C3=CC=C(C=C3)O)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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